molecular formula C21H22FN3O3S2 B2942533 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 942011-56-5

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2942533
CAS No.: 942011-56-5
M. Wt: 447.54
InChI Key: ZJVVHAGLLDBJLX-LNVKXUELSA-N
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Description

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a fluorine atom, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Allylation: The allyl group is introduced through a palladium-catalyzed allylation reaction.

    Formation of the Ylidene Group: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.

    Attachment of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-diethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of the catalytic process.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.

Mechanism of Action

The mechanism by which (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and sulfamoyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.

Uniqueness

The presence of the fluorine atom in (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide distinguishes it from similar compounds, potentially enhancing its stability, reactivity, and biological activity. Fluorine atoms are known to influence the electronic properties of molecules, which can be crucial in drug design and material science applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-4-13-25-18-12-9-16(22)14-19(18)29-21(25)23-20(26)15-7-10-17(11-8-15)30(27,28)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVHAGLLDBJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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